Cas no 6380-28-5 (Carvacryl acetate)

Carvacryl acetate 化学的及び物理的性質
名前と識別子
-
- Carvacryl acetate
- 5-Isopropyl-o-tolyl acetate
- 5-Isopropyl-2-methylphenyl acetate
- CARVACRYL ACETATE(RG)
- ACETIC ACID 5-ISOPROPYL-2-METHYL-PHENYL ESTER
- carvacrol acetate
- Essigsaeure-(5-isopropyl-2-methyl-phenylester)
- Essigsaeure-carvacrylester
- O-acetylcarvacrol
- Phenol,2-methyl-5-(1-methylethyl)-,acetate
- 5-Isopropyl-2-methylphenyl acetate #
- OXZSUQJHKQOGOK-UHFFFAOYSA-N
- AKOS006227942
- NSC 6601
- NS00044622
- DTXSID40863777
- Acetic acid, carvacryl-,
- UNII-2A2BR75B36
- SCHEMBL247416
- (2-methyl-5-propan-2-ylphenyl) acetate
- 5-Isopropyl-2-methylphenol acetate
- MFCD00270428
- 4395-82-8
- CHEBI:179898
- AI3-03429
- 2A2BR75B36
- Q27254462
- 2-methyl-5-(propan-2-yl)phenyl acetate
- NSC-6601
- Acetic acid, carvacryl-
- Phenol, 2-methyl-5-(1-methylethyl)-, acetate
- NSC6601
- EINECS 228-963-4
- 6380-28-5
-
- MDL: MFCD00270428
- インチ: InChI=1S/C12H16O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5-8H,1-4H3
- InChIKey: OXZSUQJHKQOGOK-UHFFFAOYSA-N
- ほほえんだ: C(OC1C(C)=CC=C(C(C)C)C=1)(=O)C
計算された属性
- せいみつぶんしりょう: 192.11500
- どういたいしつりょう: 192.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 26.3Ų
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 密度みつど: 0.9896
- ふってん: 246.5°C (estimate)
- 屈折率: 1.4913 (estimate)
- PSA: 26.30000
- LogP: 3.04370
Carvacryl acetate セキュリティ情報
Carvacryl acetate 税関データ
- 税関コード:2915390090
- 税関データ:
中国税関コード:
2915390090概要:
2915390090.その他の酢酸エステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915390090。酢酸のエステル。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:5.5%. General tariff:30.0%
Carvacryl acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB165485-1 g |
Carvacryl acetate |
6380-28-5 | 1 g |
€112.00 | 2023-07-20 | ||
abcr | AB165485-10 g |
Carvacryl acetate |
6380-28-5 | 10 g |
€625.00 | 2023-07-20 | ||
abcr | AB165485-5g |
Carvacryl acetate; . |
6380-28-5 | 5g |
€340.00 | 2025-02-18 | ||
abcr | AB165485-10g |
Carvacryl acetate; . |
6380-28-5 | 10g |
€625.00 | 2025-02-18 | ||
abcr | AB165485-5 g |
Carvacryl acetate |
6380-28-5 | 5 g |
€340.00 | 2023-07-20 | ||
abcr | AB165485-1g |
Carvacryl acetate; . |
6380-28-5 | 1g |
€112.00 | 2025-02-18 |
Carvacryl acetate 関連文献
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Na Yang,Han Wang,Hongqiang Lin,Junli Liu,Baisong Zhou,Xiaoling Chen,Cuizhu Wang,Jinping Liu,Pingya Li RSC Adv. 2020 10 8396
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N. M. Cullinane,B. F. R. Edwards J. Chem. Soc. 1958 434
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3. Structures of ent-herbertane sesquiterpenoids displaying antifungal properties from the liverwort Herberta aduncaAkihiko Matsuo,Shunji Yuki,Mitsuru Nakayama J. Chem. Soc. Perkin Trans. 1 1986 701
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David H. Grayson Nat. Prod. Rep. 2000 17 385
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David H. Grayson Nat. Prod. Rep. 1998 15 439
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6. 837. Further rearrangements of eucarvone derivativesG. L. Buchanan,R. A. Raphael,I. W. J. Still J. Chem. Soc. 1963 4372
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Nan Shen,Wen Zeng,Feng Leng,Jinkai Lu,Zhaogeng Lu,Jiawen Cui,Li Wang,Biao Jin Food Funct. 2021 12 12395
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Dipok J. Kalita,Ruli Borah,Jadab C. Sarma J. Chem. Res. (S) 1999 404
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Ying Song,Li-Bo Wang,Yun Bei,Dong-Xu Qin,Li-Yao Ai,Qi-Zhuang Ma,Pei-Yao Lin Food Funct. 2020 11 1754
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Nitin Tandon,Shripad M. Patil,Runjhun Tandon,Pushpendra Kumar RSC Adv. 2021 11 21291
Carvacryl acetateに関する追加情報
Carvacryl acetate (CAS No. 6380-28-5): A Comprehensive Overview
Carvacryl acetate, with the chemical formula C10H10O2 and CAS number 6380-28-5, is a versatile organic compound that has garnered significant attention in the field of pharmaceuticals, agrochemicals, and specialty chemicals. This ester derivative of carvone exhibits a range of biological activities and industrial applications, making it a subject of extensive research and development.
The compound is primarily known for its role as an intermediate in the synthesis of various pharmaceuticals and fragrances. Its unique structural properties, characterized by a carbonyl group and a substituted phenyl ring, contribute to its reactivity and functional versatility. In recent years, Carvacryl acetate has been explored for its potential in drug development, particularly in the treatment of inflammatory diseases and microbial infections.
One of the most compelling aspects of Carvacryl acetate is its biological activity. Studies have demonstrated its efficacy as an anti-inflammatory agent, with mechanisms that involve the modulation of cytokine production and inhibition of pro-inflammatory enzymes. This has led to its investigation as a potential therapeutic agent in conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, research has highlighted its antimicrobial properties, making it a promising candidate for developing novel antibiotics and antifungal agents.
The chemical structure of Carvacryl acetate (CAS No. 6380-28-5) allows for diverse chemical modifications, which has opened up avenues for synthetic chemists to develop derivatives with enhanced pharmacological properties. For instance, modifications at the phenyl ring or the ester group can lead to compounds with improved bioavailability or targeted action. These structural variations are being actively studied to optimize drug candidates for clinical use.
In the realm of agrochemicals, Carvacryl acetate has shown promise as a natural pesticide due to its ability to repel certain insects while being less toxic to non-target organisms. This aligns with the growing demand for environmentally friendly agricultural practices. Researchers are exploring its potential as a component in bio-based pest control formulations, which could reduce reliance on synthetic pesticides and minimize ecological impact.
The industrial applications of Carvacryl acetate extend beyond pharmaceuticals and agrochemicals. It serves as a key intermediate in the synthesis of fragrances and flavoring agents, where its aromatic properties contribute to desirable sensory experiences in consumer products. Furthermore, its stability under various conditions makes it suitable for use in coatings and adhesives, where chemical resistance is crucial.
The synthesis of Carvacryl acetate (CAS No. 6380-28-5) typically involves the esterification of carvone with acetic acid under controlled conditions. Advances in catalytic processes have improved the efficiency and yield of this reaction, making it more sustainable and cost-effective. These innovations are essential for meeting the increasing demand for high-purity Carvacryl acetate in industrial applications.
Ongoing research into Carvacryl acetate continues to uncover new possibilities for its use in medicine and industry. For example, studies are exploring its potential role in photodynamic therapy due to its ability to generate reactive oxygen species when exposed to light. This could open up new avenues for treating cancer and other degenerative diseases.
The regulatory landscape surrounding the use of Carvacryl acetate is also evolving, with increasing emphasis on safety and environmental impact assessments. Regulatory bodies are keen on ensuring that products containing this compound meet stringent standards to protect human health and ecosystems. Compliance with these regulations is essential for manufacturers aiming to market their products globally.
In conclusion, Carvacryl acetate, identified by CAS number 6380-28-5, is a multifaceted compound with significant potential across multiple industries. Its biological activities, synthetic versatility, and industrial applications make it a valuable asset in modern chemistry. As research progresses, we can expect even more innovative uses for this remarkable compound to emerge.
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